Physical Property Characterization: Defined Melting Point vs. Isomer Uncertainty
1-Chloroisoquinolin-4-ol possesses a well-defined and literature-verified melting point range of 184–188°C, confirmed across multiple reputable vendors including Sigma-Aldrich and Fluorochem . In contrast, its closest positional isomer, 1-chloroisoquinolin-7-ol (CAS 168003-06-3), has no reported melting point from standard vendor sources, with Boiling Point listed only as predicted (342.9±22.0°C) and no experimental mp data available . This discrepancy directly impacts procurement decisions where melting point is used as a primary identity and purity indicator.
| Evidence Dimension | Experimental melting point (identity/purity indicator) |
|---|---|
| Target Compound Data | 184–188°C (lit.), confirmed by multiple vendors |
| Comparator Or Baseline | 1-Chloroisoquinolin-7-ol (CAS 168003-06-3): melting point not available (N/A); boiling point 342.9°C (predicted only) |
| Quantified Difference | Well-characterized experimental mp vs. absent experimental data |
| Conditions | Standard laboratory conditions; data from commercial supplier technical datasheets |
Why This Matters
A well-characterized melting point enables unambiguous identity verification and purity assessment upon receipt, reducing procurement risk and eliminating the need for additional characterization that would be required for the poorly characterized 7-hydroxy isomer.
